tert-Butyl isocyanoacetate
CAS No.: 2769-72-4
Cat. No.: VC1992812
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2769-72-4 |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | tert-butyl 2-isocyanoacetate |
Standard InChI | InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 |
Standard InChI Key | IQSYKHVFMYGJER-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |
Canonical SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |
Introduction
Basic Identification and Chemical Structure
tert-Butyl isocyanoacetate (CAS Registry Number: 2769-72-4) is characterized by the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound features a tert-butyl ester group connected to an isocyanoacetate moiety, with the functional isocyano (-NC) group being a defining characteristic of this molecule. The structural representation highlights the carbon-nitrogen triple bond that distinguishes isocyanides from other nitrogen-containing functional groups.
Nomenclature and Synonyms
The compound is known by several names in chemical literature and commercial catalogs:
Systematic Name | Common Names and Synonyms |
---|---|
tert-Butyl 2-isocyanoacetate | T-butyl isocyanoacetate |
tert-Butylisocyanoacetate | |
2-Isocyano Acetic Acid Tert-Butyl Ester | |
Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester | |
CNCH₂COOt-Bu |
Table 1: Nomenclature variations for tert-Butyl isocyanoacetate
Physical and Chemical Properties
tert-Butyl isocyanoacetate exists as a colorless liquid under standard conditions with distinctive physical properties that influence its handling, storage, and application in chemical synthesis.
Key Physical Properties
Property | Value | Reference |
---|---|---|
Physical State | Colorless liquid | |
Density | 0.97 g/mL at 20°C | |
Boiling Point | 50°C at 0.1 mm Hg | |
Flash Point | 82°C | |
Refractive Index | n20/D 1.422 | |
Recommended Storage Temperature | -20°C |
Table 2: Physical properties of tert-Butyl isocyanoacetate
Chemical Reactivity
The reactivity of tert-Butyl isocyanoacetate is primarily dictated by the isocyano functional group (-NC) and the tert-butyl ester moiety. The isocyano group contains a divalent carbon with a lone pair of electrons, making it:
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Nucleophilic at the carbon atom
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Capable of coordination with transition metals
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Susceptible to addition reactions across the C≡N bond
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Reactive in multicomponent coupling reactions
The tert-butyl ester group provides:
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Steric hindrance that can influence reaction pathways
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Protection for the carboxylic acid functionality
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Susceptibility to acid-catalyzed cleavage for protecting group removal
Synthesis Methods
While the search results don't provide specific synthesis methods for tert-Butyl isocyanoacetate, we can outline potential synthetic routes based on general isocyanide chemistry:
Applications in Organic Synthesis
tert-Butyl isocyanoacetate serves as a versatile building block in organic synthesis, participating in numerous transformation pathways:
Multicomponent Reactions
The isocyano group makes tert-Butyl isocyanoacetate particularly valuable in multicomponent reactions, including:
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Passerini reactions for the synthesis of α-acyloxy carboxamides
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Ugi reactions leading to α-acylamino amides
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Preparation of heterocyclic compounds through cyclization reactions
Pharmaceutical Applications
The compound functions as a precursor in the synthesis of various bioactive molecules:
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Peptide mimetics containing non-natural amino acid derivatives
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Heterocyclic scaffolds found in pharmaceutical compounds
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Building blocks for peptidomimetic drug development
Hazard Type | Classification | Symbol |
---|---|---|
Acute Toxicity | Harmful if swallowed (H302) | GHS07 |
Harmful if inhaled (H332) | ||
Signal Word | Warning |
Table 3: Hazard classification of tert-Butyl isocyanoacetate
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of tert-Butyl isocyanoacetate typically employ several spectroscopic methods:
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Infrared Spectroscopy (IR):
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Characteristic C≡N stretching absorption around 2150-2250 cm⁻¹
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Ester C=O stretching around 1730-1750 cm⁻¹
-
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Nuclear Magnetic Resonance (NMR):
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¹H NMR shows characteristic signals for:
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tert-Butyl group (singlet around δ 1.45-1.50 ppm)
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Methylene protons adjacent to the isocyano group (singlet around δ 4.0-4.2 ppm)
-
-
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 141
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Fragmentation pattern showing loss of the tert-butyl group (m/z 85)
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Comparative Analysis with Related Compounds
Although tert-Butyl isocyanoacetate has its unique properties and applications, understanding its relationship to similar compounds provides valuable context:
Comparison with Other Isocyanoacetates
Compound | Molecular Weight | Key Differences | Applications |
---|---|---|---|
Methyl isocyanoacetate | 99.08 g/mol | Lower steric hindrance; more reactive | General isocyanide chemistry; more susceptible to hydrolysis |
Ethyl isocyanoacetate | 113.11 g/mol | Intermediate steric properties | Widely used in multicomponent reactions |
tert-Butyl isocyanoacetate | 141.17 g/mol | Highest steric hindrance; selective reactivity | Selective transformations; acid-labile protecting group |
Table 4: Comparative analysis of different isocyanoacetate esters
Current Research Trends and Future Directions
The continued exploration of tert-Butyl isocyanoacetate in chemical research focuses on several promising areas:
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Development of novel multicomponent reactions for complex molecule synthesis
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Application in flow chemistry for continuous processing of pharmaceuticals
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Investigation of catalytic transformations for stereoselective reactions
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Exploration of new protecting group strategies in peptide synthesis
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Design of functionalized materials through isocyanide chemistry
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